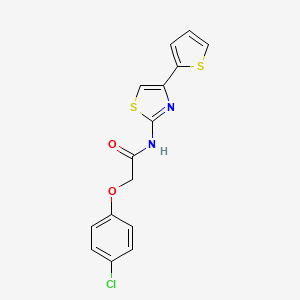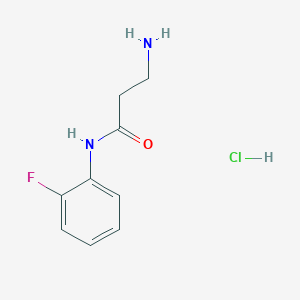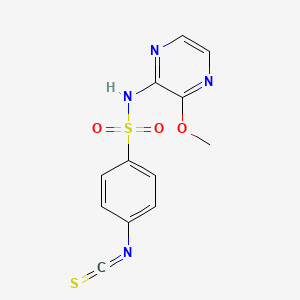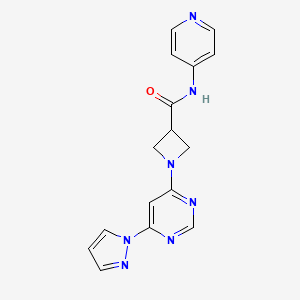![molecular formula C19H22N4O4 B2698441 N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1903168-47-7](/img/structure/B2698441.png)
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with a molecular weight of 361.50 g/mol . It contains a piperidine ring, a dihydropyrimidine moiety, and a benzo[b][1,4]dioxine ring. The compound’s structure suggests potential biological activity.
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines. For example, it reacts with aliphatic amines to yield the corresponding acetamides. Additionally, it can form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one when treated with hydrazine hydrate .Chemical Reactions Analysis
The compound can undergo various reactions, including amide formation with amines and hydrazine, as well as substitution reactions with aniline. These reactions provide insights into its reactivity and potential applications .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
The compound’s structure suggests potential involvement in the synthesis of novel heterocyclic compounds with possible biological activities. For example, Abu-Hashem et al. (2020) reported on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic activities. These compounds were synthesized via reactions involving similar pyrimidine structures, indicating that our compound could be a precursor or intermediate in synthesizing new bioactive molecules with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anti-Hyperglycemic and Anti-Diabetic Potential
Compounds structurally related to the one have been evaluated for their anti-hyperglycemic effects. Moustafa et al. (2021) synthesized carboximidamides linked with pyrimidine moiety and tested their effectiveness in reducing serum glucose levels, indicating potential applications in diabetes management. This research suggests that modifications to the pyrimidine structure, similar to the one described, could yield compounds with significant biological activities, including anti-diabetic effects (Moustafa, Ahmed, Khodairy, Mabied, Moustafa, & El-Sayed, 2021).
Anti-Angiogenic and DNA Cleavage Activities
Further research on compounds with pyrimidine structures has shown potential anti-angiogenic and DNA cleavage activities. Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest that our compound, with structural similarities, could be explored for its potential in cancer therapy by inhibiting angiogenesis or affecting DNA integrity in cancer cells (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Propiedades
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-12-10-17(24)22-19(20-12)23-8-6-13(7-9-23)21-18(25)16-11-26-14-4-2-3-5-15(14)27-16/h2-5,10,13,16H,6-9,11H2,1H3,(H,21,25)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOHRZHVVHRBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)


![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)
![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2698369.png)
![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)



![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
